molecular formula C7H13ClO2 B3044637 Methyl 4-chloro-2,2-dimethylbutanoate CAS No. 100282-53-9

Methyl 4-chloro-2,2-dimethylbutanoate

Cat. No. B3044637
M. Wt: 164.63 g/mol
InChI Key: BLEBDPHVIQVQJJ-UHFFFAOYSA-N
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Patent
US04552585

Procedure details

The reaction vessel was dried and, under an argon atmosphere, 75.9 grams (0.75 mole) of diisopropylamine and 450 ml of tetrahydrofuran was added. The stirred solution was cooled to -70° C. and 48.0 grams (0.75 mole-484 ml of 1.5 molar in hexane) of n-butyl lithium was added. Upon completion of addition the reaction mixture stirred for 20 minutes and, at -70° C., 68.9 grams (0.675 mole) of methyl isobutyrate was added dropwise. Upon completion of addition the reaction mixture stirred for an additional 20 minutes and, at -70° C., 108.0 grams (0.75 mole) of 1-bromo-2-chloroethane was added dropwise. The reaction mixture was allowed to warm to ambient temperature where it stirred for 16 hours. After this time 500 ml of water, then 85 ml of concentrated hydrochloric acid, were added dropwise to the reaction mixture. Upon completion of addition the reaction mixture stirred for an additional five minutes. The organic layer was separated and washed with 150 ml of aqueous 10% hydrochloric acid. The combined aqueous layers were washed with 150 ml of methylene chloride. The combined organic layers were dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residual oil. The oil was distilled under reduced pressure to give 84.2 grams of methyl 4-chloro-2,2-dimethylbutanoate; b.p. 80°-84° C./15 mm.
Quantity
75.9 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
68.9 g
Type
reactant
Reaction Step Three
Quantity
108 g
Type
reactant
Reaction Step Four
Quantity
85 mL
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[C:13]([O:18][CH3:19])(=[O:17])[CH:14]([CH3:16])[CH3:15].Br[CH2:21][CH2:22][Cl:23].Cl>O.O1CCCC1>[Cl:23][CH2:22][CH2:21][C:14]([CH3:16])([CH3:15])[C:13]([O:18][CH3:19])=[O:17]

Inputs

Step One
Name
Quantity
75.9 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
450 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
48 g
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
68.9 g
Type
reactant
Smiles
C(C(C)C)(=O)OC
Step Four
Name
Quantity
108 g
Type
reactant
Smiles
BrCCCl
Step Five
Name
Quantity
85 mL
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
stirred for 20 minutes and, at -70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was dried and, under an argon atmosphere
ADDITION
Type
ADDITION
Details
Upon completion of addition the reaction mixture
ADDITION
Type
ADDITION
Details
Upon completion of addition the reaction mixture
STIRRING
Type
STIRRING
Details
stirred for an additional 20 minutes and, at -70° C.
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature where it
STIRRING
Type
STIRRING
Details
stirred for 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
Upon completion of addition the reaction mixture
STIRRING
Type
STIRRING
Details
stirred for an additional five minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 150 ml of aqueous 10% hydrochloric acid
WASH
Type
WASH
Details
The combined aqueous layers were washed with 150 ml of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to a residual oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClCCC(C(=O)OC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 84.2 g
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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